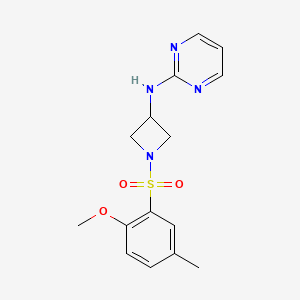
N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine ring : A four-membered saturated heterocycle.
- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms.
- Sulfonyl group : Enhances the compound's reactivity and binding affinity.
The molecular formula is C18H18N4O4S with a molecular weight of 386.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The sulfonyl group is believed to play a crucial role in binding to these targets, while the pyrimidine and azetidine rings contribute to the compound's overall affinity and specificity.
Biological Activities
-
Anticancer Activity :
- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .
- The presence of the sulfonyl group may enhance the compound's ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer progression.
-
Antimicrobial Activity :
- Compounds containing oxadiazole or similar heterocycles are known for their antibacterial and antifungal properties. The incorporation of the methoxy and sulfonyl groups could further enhance these activities by improving solubility and bioavailability.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the antitumor effects of pyrimidine-based compounds, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition, particularly in aggressive cancer types like triple-negative breast cancer (TNBC). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, demonstrating its potential as a therapeutic agent .
特性
IUPAC Name |
N-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-4-5-13(22-2)14(8-11)23(20,21)19-9-12(10-19)18-15-16-6-3-7-17-15/h3-8,12H,9-10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGEUCKIJCSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














